H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2
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Overview
Description
Alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide is a complex peptide compound It is composed of multiple glutamyl residues, methionine, alanine, valine, proline, glutamine, glycine, leucine, phenylalanine, arginine, and glycinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2 involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure high efficiency and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring that the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
Alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain.
Major Products
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as various analogs with substituted amino acid residues.
Scientific Research Applications
Alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Met-DL-Ala-DL-Val-DL-Val-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Phe-DL-Arg-Gly-NH2 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamylcysteine: A dipeptide involved in glutathione synthesis.
Glutamyltyrosine: A dipeptide with potential signaling functions.
Polyglutamylated peptides: Peptides with multiple glutamate residues, similar to the structure of the compound .
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H123N21O27S/c1-38(2)34-51(73(122)96-52(35-42-14-10-9-11-15-42)74(123)90-44(16-12-31-84-78(82)83)66(115)85-36-55(81)101)88-56(102)37-86-67(116)45(19-24-54(80)100)95-75(124)53-17-13-32-99(53)77(126)63(40(5)6)98-76(125)62(39(3)4)97-64(113)41(7)87-68(117)50(30-33-127-8)94-72(121)49(23-29-61(111)112)93-71(120)48(22-28-60(109)110)92-70(119)47(21-27-59(107)108)91-69(118)46(20-26-58(105)106)89-65(114)43(79)18-25-57(103)104/h9-11,14-15,38-41,43-53,62-63H,12-13,16-37,79H2,1-8H3,(H2,80,100)(H2,81,101)(H,85,115)(H,86,116)(H,87,117)(H,88,102)(H,89,114)(H,90,123)(H,91,118)(H,92,119)(H,93,120)(H,94,121)(H,95,124)(H,96,122)(H,97,113)(H,98,125)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H4,82,83,84) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQXZBLTNWVHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H123N21O27S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583184 |
Source
|
Record name | alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1819.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133605-57-9 |
Source
|
Record name | alpha-Glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylmethionylalanylvalylvalylprolylglutaminylglycylleucylphenylalanylarginylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.